An In-Depth Technical Guide to N-(3-Hydroxypyridin-4-yl)acetamide
An In-Depth Technical Guide to N-(3-Hydroxypyridin-4-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(3-Hydroxypyridin-4-yl)acetamide (CAS Number: 70118-99-9), a specialty chemical with potential applications in pharmaceutical and chemical research. Drawing upon established chemical principles and data from analogous compounds, this document outlines its physicochemical properties, proposes a detailed synthetic route, and discusses relevant analytical methodologies and potential areas of biological investigation.
Molecular Profile and Physicochemical Characteristics
N-(3-Hydroxypyridin-4-yl)acetamide is a pyridinamine derivative characterized by the presence of both a hydroxyl and an acetamido functional group on the pyridine ring. These features are anticipated to govern its solubility, reactivity, and potential biological interactions.
Chemical Structure and Properties
The fundamental properties of N-(3-Hydroxypyridin-4-yl)acetamide are summarized in the table below.[1]
| Property | Value |
| CAS Number | 70118-99-9 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Physical Form | Solid |
| InChI | 1S/C7H8N2O2/c1-5(10)9-6-2-3-8-4-7(6)11/h2-4,11H,1H3,(H,8,9,10) |
| SMILES | CC(=O)Nc1ccncc1O |
Source: Sigma-Aldrich[1]
The presence of both a hydrogen bond donor (hydroxyl and amide N-H) and acceptor (hydroxyl oxygen, amide carbonyl oxygen, and pyridine nitrogen) suggests that this molecule is likely to exhibit moderate solubility in polar solvents and engage in intermolecular hydrogen bonding in the solid state.
Safety and Handling
According to supplier safety information, N-(3-Hydroxypyridin-4-yl)acetamide is classified as Acute Toxicity 4 (Oral), warranting careful handling in a laboratory setting.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from 3-hydroxypyridine, as illustrated in the workflow below.
Figure 1: Proposed synthesis of N-(3-Hydroxypyridin-4-yl)acetamide.
Experimental Protocol: Synthesis of 4-Amino-3-hydroxypyridine (Precursor)
The synthesis of the key intermediate, 4-amino-3-hydroxypyridine, can be achieved from 3-hydroxypyridine.[2]
Materials:
-
3-Hydroxypyridine
-
Nitrating agent (e.g., a mixture of nitric acid and sulfuric acid)
-
Reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)
-
Appropriate solvents (e.g., water, ethanol)
-
Base for neutralization (e.g., sodium carbonate)
Procedure:
-
Nitration: Carefully add 3-hydroxypyridine to a cooled nitrating mixture. The regioselectivity of this reaction is directed by the existing hydroxyl group.
-
Reaction Monitoring: Monitor the progress of the nitration by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by pouring it onto ice and neutralize it to precipitate the 4-nitro-3-hydroxypyridine intermediate. Filter and wash the solid.
-
Reduction: Suspend the isolated 4-nitro-3-hydroxypyridine in a suitable solvent and add the reducing agent.
-
Reaction Completion and Isolation: After the reduction is complete (monitored by TLC), filter the reaction mixture (if a solid reducing agent was used) and neutralize the filtrate to precipitate the 4-amino-3-hydroxypyridine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.[3]
Experimental Protocol: Acetylation of 4-Amino-3-hydroxypyridine
The final step involves the selective N-acetylation of the amino group. The hydroxyl group is less nucleophilic and less likely to be acetylated under these conditions, especially without a strong catalyst.
Materials:
-
4-Amino-3-hydroxypyridine
-
Acetic anhydride
-
Pyridine (as solvent and catalyst)[4]
-
Methanol (for quenching)
-
Solvents for work-up and purification (e.g., ethyl acetate, water)
Procedure:
-
Dissolution: Dissolve 4-amino-3-hydroxypyridine in pyridine under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[4]
-
Quenching: Quench the reaction by the slow addition of methanol to consume any excess acetic anhydride.[4]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude N-(3-Hydroxypyridin-4-yl)acetamide can be purified by recrystallization or column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized N-(3-Hydroxypyridin-4-yl)acetamide.
Spectroscopic and Chromatographic Methods
The following techniques are recommended for structural elucidation and purity assessment.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and exchangeable protons from the hydroxyl and amide groups. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the acetyl methyl group, and the amide carbonyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretching, C=O stretching of the amide, and aromatic C-H and C=C/C=N stretching. |
| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
Analytical Workflow
The logical flow for the analytical characterization is depicted below.
Figure 2: Workflow for the analytical characterization of the product.
Potential Applications and Future Research Directions
While specific biological activities for N-(3-Hydroxypyridin-4-yl)acetamide have not been extensively reported, its structural motifs are present in a variety of biologically active molecules. This suggests several avenues for future investigation.
Medicinal Chemistry and Drug Development
The acetamide moiety is a common feature in many pharmaceutical compounds.[5] The hydroxypyridine scaffold is also of interest in medicinal chemistry, with some derivatives exhibiting iron-chelating properties.[6]
-
Screening for Biological Activity: The compound could be screened against a panel of biological targets, including kinases, proteases, and receptors, to identify potential therapeutic applications. The structural similarity to other biologically active acetamides suggests potential for antimicrobial or antiproliferative activities.[5][7]
-
Analgesic and Anti-inflammatory Research: Given that N-(4-hydroxyphenyl)acetamide (paracetamol) is a widely used analgesic, this pyridine analog could be investigated for similar properties.[8]
-
Metal Chelation: The 3-hydroxy-4-amino substitution pattern on the pyridine ring could confer metal-chelating properties, which may be of interest in the context of diseases related to metal ion dysregulation.[6]
In Silico Studies
Computational methods can provide valuable insights into the potential properties of N-(3-Hydroxypyridin-4-yl)acetamide and guide experimental work.
-
ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in early-stage drug discovery.[9][10]
-
Molecular Docking: If a potential biological target is identified, molecular docking studies can be performed to predict the binding mode and affinity of the compound to the target's active site.[11]
Conclusion
N-(3-Hydroxypyridin-4-yl)acetamide is a chemical compound with a straightforward, albeit not widely documented, synthetic pathway. Its structure, containing key pharmacophoric elements, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for the exploration of its potential applications.
References
- Google Patents. (n.d.). CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of npyridin- 3- yl substituted [phenylsulphonamido] acetamide. Retrieved from [Link]
-
Afribary. (n.d.). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Retrieved from [Link]
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (n.d.).
-
International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]
-
ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
ChemBK. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Retrieved from [Link]
-
Open Access Journals. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Retrieved from [Link]
-
PMC - NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Amino-4-hydroxypyridine. Retrieved from [Link]
-
ResearchGate. (2015, April 8). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]
-
Alchemist-chem. (n.d.). 4-Amino-3-hydroxypyridine Supplier China | Specifications, Safety, Price & Applications. Retrieved from [Link]
-
ResearchGate. (2025, December 9). (PDF) Analytical Reactions of Hydroxypyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]
-
ResearchGate. (2025, November 4). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). Retrieved from [Link]
- Google Patents. (n.d.). EP0051981A1 - Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids.
- [No primary source information available]. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
-
YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
PubChem. (n.d.). Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
-
ResearchGate. (2025, October 17). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-[2-Phenyl-6-(2-Piperidin-1-Ylethoxy)-1h-Indol-3-Yl]acetamide | C33H39N3O3 | CID 16750039. Retrieved from [Link]
-
PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (2023, May 24). In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl).
-
Gsrs. (n.d.). 4-AMINO-3-HYDROXYPYRIDINE. Retrieved from [Link]
-
ACS Publications. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters. Retrieved from [Link]
-
Glycoscience Protocols (GlycoPODv2). (2021, October 6). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
PubChem. (n.d.). N-{4-[3-(6-methoxypyridin-3-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl}acetamide. Retrieved from [Link]
-
PubChem. (n.d.). Crystalline forms of N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]. Retrieved from [Link]
-
ResearchGate. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES Anand Kumar Sharma Thermal Systems Division, ISRO Satellite Centre Airport Road, Viman*. Retrieved from [Link]
-
RCSB PDB. (2017, April 13). L89 Ligand Summary Page. Retrieved from [Link]
- Google Patents. (n.d.). US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.
Sources
- 1. N-(3-Hydroxypyridin-4-yl)acetamide AldrichCPR 70118-99-9 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Synthesis, Biological Evaluation and in Silico Studies of 3-Hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
